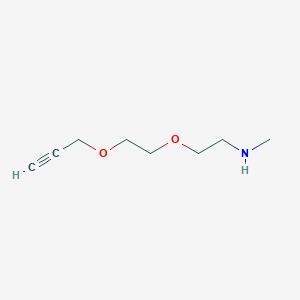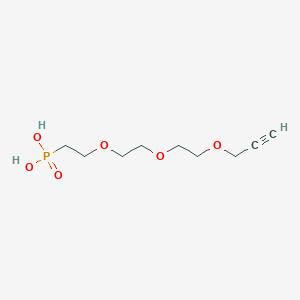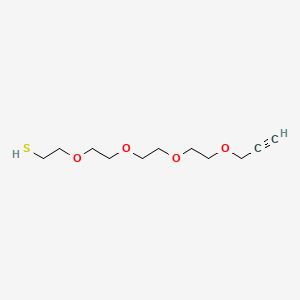
PSB-16133 sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSB-16133 is a Potent and Selective Antagonist for the UTP-Activated P2Y4 Receptor. PSB-16133 exhibited an IC50 value of 233 nM, selectivity versus other P2Y receptor subtypes, and is thought to act as an allosteric antagonist. A receptor homology model was built and docking studies were performed to analyze ligand-receptor interactions. Compound 64 represents the most potent and selective P2Y4 receptor antagonist known to date and is therefore anticipated to become a useful tool for studying this scarcely investigated receptor.
Scientific Research Applications
Dry Scrubbing of Municipal Solid Waste Incineration Flue Gas
- Application : Use of sodium bicarbonate in dry scrubbing for flue gas treatment, leading to increased reaction efficiency with acid gases and resolving issues like bridging or blocking in storage and supply systems (Hwang et al., 2021).
Passivation of Lead by Phosphate Solubilizing Bacteria
- Application : Phosphate solubilizing bacteria (PSBs) exhibit potential for lead passivation in sediments through the formation of insoluble Pb-phosphate compounds (Zhang et al., 2020).
Energy Storage Applications
- Application : Development of hybrid sodium ion capacitors and sodium-ion batteries for large-scale energy storage, using materials like niobium pentoxide and peanut shell carbon (Li et al., 2016).
Sodium Polysulfide/Bromide Redox Flow Battery
- Application : Research on sodium polysulfide/bromide redox flow batteries for large-scale energy storage and their comparison with vanadium ion redox flow batteries (Wei-shan, 2006).
Egg Quality in Laying Hens
- Application : Investigating the impact of protected sodium butyrate (PSB) on the egg quality and production performance of laying hens (Pires et al., 2021).
Photostimulated Desorption of Na from Lunar Samples
- Application : Studying non-thermal processes like photostimulated desorption of Na from lunar samples to understand the origin of Na atoms in planetary atmospheres (Yakshinskiy & Madey, 2004).
properties
CAS RN |
2089035-40-3 |
|---|---|
Product Name |
PSB-16133 sodium |
Molecular Formula |
C28H21N2NaO5S2 |
Molecular Weight |
552.5948 |
IUPAC Name |
Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
InChI |
InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
VKKGSBFVNWDGQZ-UHFFFAOYSA-M |
SMILES |
O=S(C(C(N)=C1C2=O)=CC(NC3=CC=C(SC4=CC=C(C)C=C4C)C=C3)=C1C(C5=C2C=CC=C5)=O)([O-])=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PSB-16133; PSB 16133; PSB16133. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















